N-Isopropyl-2-methyl-6-nitroaniline
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Description
N-Isopropyl-2-methyl-6-nitroaniline is a yellow crystalline solid that is soluble in organic solvents. It is a nitroaniline derivative that is commonly used as an intermediate in the synthesis of various organic compounds. The compound has a molecular weight of 212.26 g/mol and a melting point of 75-77°C.
Scientific Research Applications
SHG-Active Polymorphism
N-Isopropyl-2-methyl-6-nitroaniline, in combination with p-nitroaniline (p-NA), exhibits significant second-harmonic generation (SHG) activity. This activity is attributed to the noncentrosymmetrical polymorphism of p-NA, which is facilitated by the presence of N-Isopropyl-2-methyl-6-nitroaniline. Such properties are essential in optical applications, particularly in enhancing the efficiency of nonlinear optical materials (Tasaka et al., 1991).
Solubility and Solution Thermodynamics
The solubility of 2-methyl-4-nitroaniline, closely related to N-Isopropyl-2-methyl-6-nitroaniline, has been studied in various organic solvents. This research is crucial for its purification and further theoretical studies, providing a foundation for the efficient separation of isomeric mixtures, including N-Isopropyl-2-methyl-6-nitroaniline (Li et al., 2016).
Synthesis Techniques and Characterization
N-Isopropyl-2-methyl-6-nitroaniline synthesis has been refined to improve yield and control reaction temperatures, providing a more efficient method for producing this compound. The characterization of the product, including its by-products and intermediates, is crucial for understanding its properties and potential applications (Sun Cheng-hui, 2009).
Photochromic Properties
Research has explored the photochromic reaction of compounds similar to N-Isopropyl-2-methyl-6-nitroaniline, such as Methyl N-isopropyl-4-nitrothiobenzimidate. These studies are important for understanding the light-induced changes in the properties of these compounds, which can be applied in various fields like photoresponsive materials (Meese & Güsten, 1986).
Electronic Spectroscopy
The electronic spectroscopy of nitroanilines, including derivatives similar to N-Isopropyl-2-methyl-6-nitroaniline, reveals insights into their luminescence properties. Such studies are significant for understanding the electronic properties of these compounds, which can be leveraged in designing materials for electronic and photonic applications (Khalil et al., 1973).
properties
IUPAC Name |
2-methyl-6-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10-8(3)5-4-6-9(10)12(13)14/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYJMCXKCUHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-2-methyl-6-nitroaniline |
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